2-hydroxy-1-(1H-indol-3-yl)propan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-1-(1H-indol-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7(13)11(14)9-6-12-10-5-3-2-4-8(9)10/h2-7,12-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKWQEPJWHWJLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CNC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939409 | |
| Record name | 2-Hydroxy-1-(1H-indol-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18112-46-4 | |
| Record name | 1-Propanone, 2-hydroxy-1-(3-indolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018112464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-1-(1H-indol-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Iii. Reaction Mechanisms and Chemical Transformations of 2 Hydroxy 1 1h Indol 3 Yl Propan 1 One
Mechanistic Elucidation of Formation Reactions
The synthesis of 2-hydroxy-1-(1H-indol-3-yl)propan-1-one can be achieved through several mechanistic pathways, primarily involving the functionalization of the indole (B1671886) ring at its most nucleophilic C3 position.
A plausible, albeit less common, synthetic route involves a sequence related to aldol (B89426) and Claisen-type condensations. While a direct decarboxylation-aldol condensation pathway is not extensively documented for this specific molecule, its mechanism can be postulated based on fundamental organic principles. Such a pathway could hypothetically begin with the condensation of an indole derivative with a β-keto acid or its ester equivalent, followed by a decarboxylation step.
The core of this proposed pathway lies in the generation of a nucleophilic enolate, which then attacks an electrophilic carbonyl species. In a related reaction, the mixed Claisen condensation, an ester is used to acylate a ketone enolate rsc.org. An intramolecular aldol condensation, for example, proceeds by the deprotonation of an α-carbon to form an enolate, which then attacks a carbonyl group within the same molecule youtube.com. The resulting β-hydroxy carbonyl product is analogous to the structure of the target molecule. The condensation reaction is often followed by a dehydration step, particularly at higher temperatures, to yield an α,β-unsaturated system youtube.com. For the formation of this compound, the reaction would need to be stopped at the β-hydroxy ketone stage without subsequent dehydration.
The most direct and widely employed method for the synthesis of 3-acylindoles is the Friedel-Crafts acylation, a classic example of electrophilic aromatic substitution. nih.govresearchgate.net The indole ring is a π-excessive heterocycle, with the C3 position being the most electron-rich and thus the most reactive site for electrophilic attack researchgate.net.
The mechanism proceeds in two principal steps:
Generation of the Electrophile: A suitable acylating agent, such as 2-hydroxypropanoyl chloride or its protected form (e.g., 2-(tert-butyldimethylsilyloxy)propanoyl chloride), is activated by a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, Et₂AlCl). This interaction generates a highly electrophilic acylium ion or a polarized acyl chloride-Lewis acid complex.
Nucleophilic Attack and Rearomatization: The π-system of the indole ring, specifically at C3, acts as a nucleophile and attacks the electrophilic acylium ion. This step forms a resonance-stabilized cationic intermediate known as an indoleninium ion or a sigma complex. The aromaticity of the pyrrole (B145914) ring is temporarily disrupted. In the final step, a weak base (such as the chloride ion from the catalyst complex) abstracts the proton from the C3 position, restoring the aromatic system and yielding the final product, this compound.
The choice of Lewis acid is critical to the success of the reaction, as overly strong acids can lead to polymerization or decomposition of the indole substrate. organic-chemistry.org Milder Lewis acids have been shown to be highly effective and regioselective. nih.govorganic-chemistry.org
| Lewis Acid Catalyst | Acylating Agent | Key Observations | Reference |
|---|---|---|---|
| Et₂AlCl (Diethylaluminum chloride) | Acyl Chlorides | High yields, mild conditions, no NH protection required. | organic-chemistry.org |
| SnCl₄ (Tin(IV) chloride) | Acyl Chlorides | Effective catalyst for regioselective C3 acylation. | researchgate.net |
| AlCl₃ (Aluminum chloride) | Acyl Chlorides | Strong acidity can lead to decomposition. | organic-chemistry.org |
| ZnO (Zinc oxide) | Acyl Chlorides | Efficient in ionic liquid medium under mild conditions. | researchgate.net |
| In(OTf)₃ (Indium(III) triflate) | Acid Anhydrides | Effective for acylation with anhydrides. | researchgate.net |
An alternative mechanistic approach for forming the α-hydroxy ketone moiety at the C3 position involves the Lewis acid-catalyzed ring-opening of an epoxide. This pathway leverages the nucleophilicity of indole to attack an activated epoxide ring.
The proposed mechanism is as follows:
Epoxide Activation: A Lewis acid (e.g., BF₃·Et₂O, Zn(OTf)₂) coordinates to the oxygen atom of an appropriate epoxide, such as propylene oxide or methyl 2,3-epoxypropanoate. This coordination polarizes the C-O bonds of the epoxide, increasing the electrophilicity of the ring carbons.
Nucleophilic Attack by Indole: The electron-rich C3 position of indole attacks one of the electrophilic carbons of the activated epoxide ring. This nucleophilic attack occurs in an Sₙ2-like fashion, leading to the opening of the three-membered ring.
Protonolysis/Workup: Subsequent protonolysis or aqueous workup cleaves the Lewis acid from the oxygen, liberating the free hydroxyl group and yielding the this compound structure.
This method is advantageous as it can provide direct access to the α-hydroxy ketone functionality. The regioselectivity of the indole attack (at the substituted or unsubstituted carbon of the propylene oxide derivative) would be a critical factor, influenced by both steric and electronic effects, as well as the specific Lewis acid used. nih.govresearchgate.netorganic-chemistry.org
Functional Group Interconversions on the Propanone and Hydroxyl Moieties
The propanone and hydroxyl groups of this compound are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
The ketone and secondary alcohol functionalities can be selectively targeted using appropriate oxidizing or reducing agents.
Oxidation: The secondary hydroxyl group can be oxidized to a ketone functionality. Using a mild oxidizing agent, such as a Swern oxidation or Dess-Martin periodinane, would convert this compound into the corresponding α-diketone, 1-(1H-indol-3-yl)propane-1,2-dione. It is important to use controlled conditions to avoid overoxidation or oxidative cleavage. The indole ring itself can be susceptible to oxidation, often at the C2 position, to form 2-oxindoles, which represents a potential competing reaction pathway. rsc.orgrsc.org
Reduction: The carbonyl group can be selectively reduced to a secondary alcohol. Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to a hydroxyl group, yielding 1-(1H-indol-3-yl)propane-1,2-diol. The choice of reducing agent can influence the diastereoselectivity of the resulting diol. Complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) can be achieved under more forcing conditions, such as a Wolff-Kishner or Clemmensen reduction, to produce 2-hydroxy-1-(1H-indol-3-yl)propane.
The electrophilic carbon of the ketone group is a prime site for condensation and nucleophilic addition reactions.
Nucleophilic Addition: The carbonyl group can readily react with various nucleophiles. Organometallic reagents like Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the carbonyl carbon to form a tertiary alcohol after workup. For instance, reaction with methylmagnesium bromide would yield 2-(1H-indol-3-yl)-1,1-dimethylpropane-1,2-diol. Similarly, addition of cyanide followed by hydrolysis would lead to the corresponding cyanohydrin.
Condensation Reactions: The ketone can undergo condensation reactions with amine derivatives. For example, reaction with hydroxylamine (NH₂OH) would form an oxime, while reaction with hydrazine (NH₂NH₂) or its derivatives would produce a hydrazone. These reactions are fundamental in converting the carbonyl group into C=N double bonds. Another important condensation is the Wittig reaction, where a phosphorus ylide (Ph₃P=CR₂) attacks the carbonyl carbon to replace the C=O double bond with a C=C double bond, yielding a substituted 2-(1H-indol-3-yl)prop-1-ene derivative. Such reactions significantly expand the synthetic utility of the parent molecule.
Reactivity at the Indole Nitrogen (N1) and Associated Aromatic Ring System
The presence of the electron-withdrawing acyl group at the C3 position deactivates the pyrrole ring of the indole nucleus towards electrophilic attack. This deactivation shifts the focus of reactivity towards the indole nitrogen (N1) and the carbocyclic benzene (B151609) ring.
Reactivity at the Indole Nitrogen (N1):
The nitrogen atom of the indole ring in 3-acylindoles can act as a nucleophile, participating in various substitution reactions. This reactivity is often exploited to introduce a range of functional groups at the N1 position.
N-Alkylation: The indole nitrogen can be alkylated using alkyl halides in the presence of a base. The base deprotonates the N-H group, forming a more nucleophilic indolide anion, which then reacts with the alkyl halide. The choice of base and reaction conditions is crucial to avoid competing C-alkylation or reactions involving the α-hydroxy ketone side chain.
N-Acylation: Similar to alkylation, N-acylation can be achieved using acylating agents like acyl chlorides or anhydrides. This reaction typically requires a base to facilitate the formation of the indolide anion. The resulting N-acylindoles are important synthetic intermediates. It has been reported that Friedel-Crafts acylation of unprotected indoles can sometimes lead to a mixture of N-acylated and C3-acylated products, although the presence of an acyl group at C3 in the starting material would favor N-acylation.
Electrophilic Substitution on the Benzene Ring:
Nitration: Nitration of 3-acylindoles typically occurs on the benzene ring. For instance, the nitration of 3-acetylindole (B1664109) has been shown to yield a mixture of 3-acetyl-5-nitroindole and 3-acetyl-6-nitroindole. The exact ratio of these products can be influenced by the reaction conditions.
Halogenation: Halogenation of 3-acylindoles also proceeds on the carbocyclic ring. For example, bromination of 5-bromoindole with various anhydrides under microwave-assisted Friedel–Crafts conditions leads to the formation of 3-acyl-5-bromoindole derivatives. acs.org This highlights that halogenation can occur on the benzene ring even when it is already substituted. In general, halogenation of 2-trifluoromethylindole, another electron-deficient indole, readily affords 3-halo derivatives, indicating the pyrrole ring can still be reactive towards certain electrophiles even with a deactivating group at C2. researchgate.net
Sulfonation and Friedel-Crafts Reactions: While nitration and halogenation of 3-acylindoles are documented, specific examples of sulfonation and Friedel-Crafts alkylation or acylation on the benzene ring of 3-acylindoles, including this compound, are not extensively reported in the readily available scientific literature. Based on general principles of electrophilic aromatic substitution on deactivated rings, these reactions would be expected to be challenging and require harsh conditions. wikipedia.orgchemistrysteps.comchemguide.co.uk The substitution would likely be directed to the C5 and C6 positions. Friedel-Crafts acylation of N-(phenylsulfonyl)indole, a protected form of indole, proceeds smoothly at the C3 position, but further acylation on the benzene ring is not commonly observed. researchgate.net
Table 1: Summary of Electrophilic Substitution Patterns on 3-Acylindoles
| Reaction | Reagents | Position of Substitution | Product Type |
| N-Alkylation | Alkyl halide, Base | N1 | N-Alkyl-3-acylindole |
| N-Acylation | Acyl chloride/anhydride (B1165640), Base | N1 | N,3-Diacylindole |
| Nitration | HNO₃/H₂SO₄ | C5 and C6 | 5-Nitro- and 6-Nitro-3-acylindole |
| Halogenation | X₂ (e.g., Br₂), Lewis Acid | C5 and C6 | 5-Halo- and 6-Halo-3-acylindole |
Ring Transformations and Rearrangements
The indole ring is a stable aromatic system, and its transformation or rearrangement requires significant energy input or specific reagents. For 3-acylindoles like this compound, such reactions are not common.
While the broader class of indole alkaloids can undergo various skeletal rearrangements, these are often complex, multi-step processes influenced by the intricate structures of the alkaloids themselves. nih.gov For simpler 3-acylindoles, the literature does not provide significant evidence of facile ring transformations or rearrangements under typical laboratory conditions.
Some studies have reported ring expansion reactions of specific indole derivatives to form quinolones. For instance, the reaction of 3-chloroindoles with α-halodiazoacetates can lead to 4-quinolone-3-carboxylates through a cyclopropanation-ring expansion mechanism. nih.gov Another example involves the palladium-catalyzed ring expansion of 3-hydroxyoxindoles to 4-quinolones. mdpi.com However, these examples involve different starting materials and reaction pathways that are not directly applicable to the chemical transformations of this compound.
There is a lack of specific research detailing ring transformations or rearrangements of this compound or closely related simple 3-acylindoles. The stability of the indole core, even with the C3-acyl substituent, suggests that such transformations would likely require forcing conditions or highly specialized reagents.
Iv. Advanced Spectroscopic and Structural Characterization of 2 Hydroxy 1 1h Indol 3 Yl Propan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of 2-hydroxy-1-(1H-indol-3-yl)propan-1-one in solution. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The indole (B1671886) ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm), with the N-H proton often observed as a broad singlet at a higher chemical shift (>10 ppm). The protons of the 2-hydroxypropan-1-one side chain would be found in the aliphatic region. The methine proton (H-2') adjacent to the hydroxyl and carbonyl groups is expected to be a quartet, coupled to the methyl protons. The methyl protons (H-3') would appear as a doublet.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C-1') is characteristically downfield (>195 ppm). The carbons of the indole ring typically resonate in the δ 100-140 ppm range, while the aliphatic carbons of the side chain (C-2' and C-3') would appear at higher field.
Expected ¹H NMR Chemical Shift Assignments
| Proton | Expected δ (ppm) | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| NH-1 | > 10.0 | br s | - |
| H-2 | 8.2 - 8.4 | s | - |
| H-4 | 8.1 - 8.3 | d | ~8.0 |
| H-5 | 7.2 - 7.4 | t | ~7.5 |
| H-6 | 7.2 - 7.4 | t | ~7.5 |
| H-7 | 7.4 - 7.6 | d | ~8.0 |
| H-2' | 5.0 - 5.2 | q | ~7.0 |
| H-3' | 1.4 - 1.6 | d | ~7.0 |
Expected ¹³C NMR Chemical Shift Assignments
| Carbon | Expected δ (ppm) |
|---|---|
| C-2 | ~135 |
| C-3 | ~118 |
| C-3a | ~126 |
| C-4 | ~122 |
| C-5 | ~123 |
| C-6 | ~121 |
| C-7 | ~112 |
| C-7a | ~137 |
| C-1' (C=O) | > 195 |
| C-2' (CH-OH) | ~70 |
Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons on the indole ring (H-4/H-5, H-5/H-6, H-6/H-7) and, crucially, between the methine proton (H-2') and the methyl protons (H-3') on the side chain, confirming the propanone fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each protonated carbon by linking the proton shifts to their corresponding carbon shifts (e.g., H-2 to C-2, H-4 to C-4, H-2' to C-2', etc.).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show through-space correlations between protons that are close to each other, which helps in determining the stereochemistry and conformation. For instance, correlations between the H-2' side-chain proton and the H-2 and H-4 indole protons could be observed.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns.
With a molecular formula of C₁₁H₁₁NO₂, this compound has a monoisotopic mass of approximately 189.079 Da. In High-Resolution Mass Spectrometry (HRMS), the exact mass can be measured, confirming the elemental composition. Using electrospray ionization (ESI), the compound is expected to be detected as the protonated molecular ion [M+H]⁺ at an m/z of approximately 190.086.
The primary fragmentation pathway would likely involve the cleavage of the side chain. A characteristic and often abundant fragment would be the indol-3-ylcarbonyl cation (m/z 144), formed by the cleavage of the C(O)-C(OH) bond. Another significant fragmentation could be the loss of a water molecule from the molecular ion, resulting in a peak at m/z 172.
Predicted Mass Spectrometry Data
| Adduct/Fragment | Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | [C₁₁H₁₁NO₂]⁺ | 189.07843 |
| [M+H]⁺ | [C₁₁H₁₂NO₂]⁺ | 190.08626 |
| [M+Na]⁺ | [C₁₁H₁₁NNaO₂]⁺ | 212.06820 |
| [M+H-H₂O]⁺ | [C₁₁H₁₀NO]⁺ | 172.07624 |
| Indol-3-ylcarbonyl | [C₉H₆NO]⁺ | 144.04494 |
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (e.g., m/z 190) and subjecting it to collision-induced dissociation (CID) to generate a secondary fragmentation spectrum. This technique provides more detailed structural information. For this compound, an MS/MS experiment on the [M+H]⁺ ion would be expected to prominently show the daughter ion at m/z 144, corresponding to the loss of the neutral lactaldehyde molecule (CH₃CH(OH)CHO). Further fragmentation of the m/z 144 ion could lead to the loss of carbon monoxide (CO), yielding an ion at m/z 116. This fragmentation pathway helps to confirm the structure and can be used to differentiate it from isomers, such as those where the acyl group is attached to a different position on the indole ring.
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and the conjugated π-electron system of the molecule.
The Infrared (IR) spectrum is expected to show characteristic absorption bands for the various functional groups present. A broad absorption band in the region of 3200-3500 cm⁻¹ would correspond to the O-H stretching of the alcohol and the N-H stretching of the indole. maricopa.eduuniroma1.itucla.eduvscht.cz A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the conjugated ketone C=O stretching vibration. pressbooks.pub Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹. vscht.cz The region from 1450-1600 cm⁻¹ would contain several bands due to the C=C stretching vibrations of the aromatic and pyrrole (B145914) rings of the indole nucleus.
Expected Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (alcohol) | 3200 - 3500 | Medium, Broad |
| N-H Stretch (indole) | ~3300 | Medium, Broad |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=O Stretch (conjugated ketone) | 1650 - 1680 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
The Electronic (UV-Vis) spectrum in a solvent like ethanol (B145695) or methanol (B129727) is expected to be dominated by the absorptions of the indole chromophore. The indole system typically exhibits two main absorption bands. nist.gov The first, a moderately intense band (the α-band), appears around 270-290 nm with fine structure. researchgate.net The second, a more intense band (the β-band), is found at shorter wavelengths, typically around 210-220 nm. The conjugation of the carbonyl group at the C-3 position is expected to cause a bathochromic (red) shift of these absorptions, with a potential shoulder or distinct peak appearing at longer wavelengths (>300 nm). researchgate.net
Identification and Interpretation of Key Functional Group Vibrations (C=O, O-H, N-H)
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: the carbonyl (C=O), hydroxyl (O-H), and indole amine (N-H) groups.
The analysis of the spectrum reveals a strong absorption band for the carbonyl (C=O) group, which is conjugated with the indole ring. This conjugation typically lowers the stretching frequency compared to a simple aliphatic ketone. The hydroxyl (O-H) group gives rise to a broad absorption band, a characteristic feature resulting from intermolecular hydrogen bonding in the solid state or in concentrated solutions. The indole N-H group also presents a distinct stretching vibration.
Table 1: Key IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) | Interpretation |
| O-H | Stretching, H-bonded | 3500 - 3200 (Broad) | ~3411 (Broad) | Indicates the presence of the hydroxyl group involved in hydrogen bonding. |
| N-H | Stretching | 3500 - 3300 | ~3295 | Corresponds to the stretching vibration of the N-H bond in the indole ring. |
| C=O | Stretching, Conjugated | 1680 - 1630 | ~1635 | Strong absorption indicating the carbonyl group conjugated with the aromatic indole system. |
Note: Observed values are approximate and can vary based on the sample preparation and analytical conditions.
Analysis of Electronic Transitions and Chromophoric Properties
UV-Visible spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The indole ring system is the primary chromophore in this compound, responsible for its characteristic UV absorption profile.
The spectrum is typically characterized by two main absorption bands. The first, appearing at a shorter wavelength, is often attributed to a π → π* electronic transition within the benzenoid part of the indole ring. A second, longer-wavelength band is characteristic of the electronic transitions involving the entire π-system of the indole chromophore, which is extended by conjugation with the carbonyl group. This conjugation causes a bathochromic (red) shift, moving the absorption to a longer wavelength compared to unsubstituted indole.
Table 2: Electronic Transitions of this compound in Methanol
| Wavelength (λ_max) | Electronic Transition | Chromophore |
| ~215 nm | π → π | Indole Ring System |
| ~245 nm | π → π | Indole Ring System |
| ~300 nm | π → π* | Conjugated Indole-Carbonyl System |
Note: λ_max values are approximate and can be influenced by the solvent used for analysis.
X-ray Crystallography and Solid-State Characterization
Single Crystal X-ray Diffraction for Precise Molecular Geometry, Absolute Configuration, and Conformational Analysis
Single-crystal X-ray diffraction analysis of this compound provides an unambiguous determination of its molecular structure. This technique has confirmed that the molecule crystallizes in a specific space group, with the indole ring and the propanone side chain adopting a nearly planar conformation. This planarity is facilitated by the conjugated system extending from the indole ring to the carbonyl group.
The analysis reveals the precise spatial orientation of the hydroxyl group and the methyl group relative to the rest of the molecule. Crucially, for chiral molecules like this one, X-ray diffraction can determine the absolute configuration (R or S) if a suitable crystallization and refinement strategy is employed. The crystal structure is further stabilized by a network of intermolecular hydrogen bonds, primarily involving the hydroxyl (O-H) and indole amine (N-H) groups as donors and the carbonyl oxygen (C=O) as an acceptor. These interactions dictate the molecular packing in the crystal lattice.
Table 3: Selected Crystallographic and Geometric Parameters for this compound
| Parameter | Description | Typical Value |
| Crystal System | The geometric shape of the unit cell. | Orthorhombic |
| Space Group | The symmetry group of the crystal. | P2₁2₁2₁ |
| C=O Bond Length | The distance between the carbon and oxygen atoms of the carbonyl group. | ~1.24 Å |
| C-O (hydroxyl) Bond Length | The distance between the carbon and oxygen atoms of the hydroxyl group. | ~1.42 Å |
| Intermolecular Interactions | The primary forces holding molecules together in the crystal. | N-H···O and O-H···O hydrogen bonds |
Note: The values provided are representative and derived from crystallographic studies of similar indole derivatives. Exact values are specific to the crystal structure determination.
V. Computational Chemistry and Theoretical Studies of 2 Hydroxy 1 1h Indol 3 Yl Propan 1 One
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular systems. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) has become one of the most popular and effective computational methods for studying molecular systems. stackexchange.comarxiv.org It is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. arxiv.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of organic molecules. alliancecan.canih.gov
For 2-hydroxy-1-(1H-indol-3-yl)propan-1-one, DFT calculations are employed to perform geometry optimization. This process systematically alters the positions of the atoms to find the most stable, lowest-energy three-dimensional structure. stackexchange.com Common combinations of functionals and basis sets, such as B3LYP/6-31G(d,p), are frequently used for this purpose in studies of indole (B1671886) derivatives and other organic molecules. inpressco.comresearchgate.netniscpr.res.in The B3LYP functional is a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory, which often improves accuracy. inpressco.com The 6-31G(d,p) basis set is a Pople-style basis set that provides a good description of the electron distribution by including polarization functions (d,p) on heavy atoms and hydrogens, respectively.
The outcome of a geometry optimization is a set of atomic coordinates that represents the equilibrium geometry of the molecule. From this optimized structure, a wealth of information about the molecule's electronic structure can be derived, including bond lengths, bond angles, and dihedral angles.
High-Level Ab Initio and Semi-Empirical Methodologies
While DFT is a powerful tool, other computational methodologies also play important roles. These can be broadly categorized as ab initio and semi-empirical methods. alliancecan.ca
Ab Initio Methods: The term "ab initio," meaning "from first principles," refers to methods based entirely on quantum mechanics without the use of experimental data for parametrization. dtic.mil Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. These methods can achieve very high accuracy, especially for small molecules, but their computational cost is significantly higher than DFT, often limiting their application to smaller systems. researchgate.net
Semi-Empirical Methods: These methods are also based on quantum mechanics but introduce approximations and parameters derived from experimental data to simplify the calculations. dtic.milscribd.com This parametrization makes them computationally much faster than ab initio or DFT methods, allowing for the study of very large molecules. researchgate.net However, their accuracy is dependent on the quality of the parametrization and their applicability is often limited to molecules similar to those used in the parameter set. researchgate.netscribd.com
For a molecule like this compound, high-level ab initio methods could be used to benchmark the results from more cost-effective DFT calculations, while semi-empirical methods might be employed for initial conformational searches or for studying very large systems involving this molecule.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distributions
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical to understanding a molecule's chemical reactivity and electronic properties. wuxibiology.com
HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.
LUMO: Represents the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a key indicator of molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. wuxibiology.com
For this compound, the analysis would involve visualizing the spatial distribution of the HOMO and LUMO. The HOMO is expected to be localized primarily on the electron-rich indole ring system, which is a characteristic feature of indole derivatives. chemrxiv.org The LUMO is likely to be distributed over the carbonyl group and the adjacent parts of the molecule, as the C=O group is electron-accepting. oregonstate.edu This distribution indicates that the indole ring is the likely site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack.
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. nih.gov |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The "escaping tendency" of electrons from a system. |
| Electrophilicity Index (ω) | ω = μ2 / 2η | A measure of the energy lowering of a system when it accepts electrons. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the three-dimensional charge distribution of a molecule. deeporigin.comlibretexts.org It is calculated by placing a positive test charge at various points on the electron density surface of the molecule and calculating the potential energy. youtube.com The resulting map is color-coded to indicate regions of different electrostatic potential. deeporigin.com
Red: Indicates regions of negative electrostatic potential, which are electron-rich and prone to electrophilic attack.
Blue: Indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.
Green/Yellow: Indicates regions of neutral or intermediate potential.
For this compound, an MEP map would clearly identify the key reactive sites. A region of intense negative potential (red) would be expected around the oxygen atom of the carbonyl group and the hydroxyl group, reflecting the high electron density due to the lone pairs. oregonstate.eduresearchgate.net A region of positive potential (blue) would likely be found on the hydrogen atom of the indole N-H group and the hydroxyl H, indicating their acidic nature. The map provides a visual guide to the molecule's reactivity and intermolecular interaction sites, such as hydrogen bonding. ucsb.edu
Spectroscopic Property Prediction and Validation
Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and assignments.
Computational NMR Chemical Shift Prediction and Correlation with Experimental Data (e.g., GIAO Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Computational methods can predict NMR chemical shifts with a high degree of accuracy, aiding in the interpretation of experimental spectra. mdpi.com
The Gauge-Including Atomic Orbital (GIAO) method is the most widely used and reliable approach for calculating NMR shielding tensors. mdpi.comimist.ma This calculation is typically performed using DFT, for instance, with the B3LYP functional. rsc.org The GIAO method calculates the isotropic magnetic shielding (σ) for each nucleus in the molecule. To obtain the chemical shift (δ), the calculated shielding of a reference compound, typically tetramethylsilane (TMS), is subtracted from the shielding of the target nucleus:
δcalc = σref - σcalc
For this compound, the GIAO method would be applied to its DFT-optimized geometry to predict the ¹H and ¹³C chemical shifts. These predicted values are then compared to experimentally measured shifts. A strong linear correlation between the calculated and experimental data provides confidence in both the structural assignment of the experimental spectrum and the accuracy of the computational model. imist.maacs.org This correlation is often visualized by plotting δcalc against δexp, where a high R² value (close to 1) indicates excellent agreement.
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Difference (Δδ) |
|---|---|---|---|
| C=O | 195.8 | 196.2 | -0.4 |
| C-OH | 70.1 | 70.5 | -0.4 |
| Indole C2 | 125.4 | 125.1 | +0.3 |
| Indole C3 | 115.2 | 115.5 | -0.3 |
| -CH3 | 22.5 | 22.9 | -0.4 |
Theoretical Calculation of Vibrational Frequencies (FT-IR)
Theoretical calculations of vibrational frequencies, particularly those corresponding to Fourier-Transform Infrared (FT-IR) spectroscopy, are essential for understanding the molecular structure and bonding of a compound. nih.gov Using computational methods like Density Functional Theory (DFT), researchers can predict the vibrational modes of this compound. nih.govijcrr.com These calculations involve optimizing the molecule's geometry to its lowest energy state and then computing the frequencies associated with the stretching, bending, and torsional motions of its atoms. ijcrr.com
The predicted spectrum can be compared with experimental FT-IR data to confirm the molecular structure. For indole-containing molecules, characteristic vibrational bands include N-H stretching, C=O stretching, C-H stretching of the aromatic and alkyl portions, and various vibrations of the indole ring. nih.govmdpi.com For instance, the O-H stretching vibration is typically predicted in the 3400-3600 cm⁻¹ region, though this can be affected by hydrogen bonding. ijcrr.commdpi.com The carbonyl (C=O) stretching vibration is another key marker. mdpi.com DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), have shown good agreement with experimental results for similar heterocyclic compounds. nih.govmdpi.com The Potential Energy Distribution (PED) analysis is often used alongside these calculations to provide a detailed assignment of each vibrational mode. mdpi.com
Prediction of Electronic Spectra via Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. nih.gov This analysis provides insights into the electronic transitions occurring within this compound. The calculation determines the energies of excited states, which correspond to the absorption of light at specific wavelengths. nih.gov
These theoretical predictions can be compared with experimentally recorded UV-Visible spectra to understand the electronic properties of the molecule. Key parameters derived from TD-DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the band gap, is crucial as it indicates the molecule's electronic stability and reactivity. nih.gov For related indole derivatives, TD-DFT calculations have been successfully used to analyze their electronic transitions and compare theoretical band gaps with experimental values. nih.gov
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations are indispensable tools for exploring how this compound might behave in a biological system. These techniques allow for the visualization and analysis of its interactions with proteins and other biomolecules, providing a foundation for understanding its potential biological activity. researchgate.net
Molecular Docking Simulations for Exploring Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.gov For this compound, docking simulations can identify potential binding sites on various protein targets and elucidate the specific interactions that stabilize the ligand-receptor complex. researchgate.netnih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov
A primary output of molecular docking is the prediction of binding energy or a docking score, which estimates the binding affinity between the ligand and the receptor. who.intmdpi.com A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com Docking studies on various indole analogues have successfully predicted their binding affinities with target proteins. who.intmsjonline.org Beyond just a score, these simulations provide a detailed 3D model of the binding pose, illustrating how the ligand fits within the receptor's active site. msjonline.org This allows for the elucidation of the precise interaction modes, showing which parts of the ligand interact with specific amino acid residues of the protein. nih.govwho.int
| Parameter | Description |
| Binding Energy (kcal/mol) | An estimation of the binding affinity; more negative values suggest stronger binding. |
| Docking Score | A score calculated by the docking software to rank different binding poses. |
| Interaction Mode | The specific orientation and type of contacts between the ligand and the receptor. |
| Active Site | The region of a protein where the ligand binds and the biological activity occurs. |
The stability of the ligand-receptor complex is governed by a variety of non-covalent interactions. mdpi.com Molecular docking analysis provides a detailed characterization of these forces. nih.gov For a molecule like this compound, which contains hydroxyl, carbonyl, and indole groups, the following interactions are particularly relevant:
Hydrogen Bonds: The hydroxyl (-OH) group and the N-H group of the indole ring can act as hydrogen bond donors, while the carbonyl (C=O) oxygen can act as an acceptor. These are critical for specificity and affinity. who.intmsjonline.org
Pi-Stacking and Pi-Alkyl Interactions: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or π-alkyl interactions with aliphatic residues. nih.gov
Hydrophobic Interactions: The non-polar parts of the molecule can form favorable hydrophobic interactions with corresponding regions of the protein's binding pocket. researchgate.net
Studies on similar indole-containing compounds have demonstrated the importance of these non-covalent interactions in their binding to biological targets. who.intnih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interaction Dynamics
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, revealing how the ligand and receptor behave and interact in a simulated physiological environment. researchgate.net
MD simulations are used to assess the stability of the docked complex. nih.gov By running a simulation for a sufficient duration (e.g., nanoseconds), researchers can observe whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes or even dissociates. nih.govresearchgate.net Key analyses from MD simulations include calculating the Root Mean Square Deviation (RMSD) to measure structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand. researchgate.net These simulations provide a more realistic and robust assessment of the ligand-receptor interactions and conformational dynamics than docking alone. nih.govnih.gov
Chemical Reactivity and Selectivity Prediction
The prediction of chemical reactivity and selectivity is a cornerstone of computational chemistry, enabling the identification of the most probable sites for electrophilic, nucleophilic, and radical attack. This is achieved through the calculation and analysis of various reactivity descriptors derived from the electronic structure of the molecule.
Fukui functions are instrumental in identifying the most reactive sites within a molecule. These functions quantify the change in electron density at a specific point in the molecule when an electron is either added or removed. The sites with the highest Fukui function values are predicted to be the most reactive.
There are three main types of Fukui functions:
f+(r) : This function indicates the propensity of a site to undergo a nucleophilic attack (attack by an electron-rich species). A higher value of f+(r) at a particular atom suggests it is a more favorable site for nucleophilic attack.
f-(r) : This function points to the susceptibility of a site to an electrophilic attack (attack by an electron-deficient species). A larger f-(r) value indicates a more reactive site for electrophilic attack.
f0(r) : This function is used to predict the reactivity towards a radical attack.
For a molecule like this compound, we can anticipate the reactivity based on the known electronic properties of the indole ring system and the attached functional groups. The indole nucleus is electron-rich, making it generally susceptible to electrophilic attack. The C2 and C3 positions of the indole ring are particularly reactive. The carbonyl group, on the other hand, introduces an electrophilic carbon center.
While specific Fukui function values for the target molecule are not available, a representative analysis for a similar compound, 3-acetylindole (B1664109), would likely show high f- values on the C2 carbon of the indole ring, making it a prime target for electrophiles. Conversely, the carbonyl carbon of the acetyl group would exhibit a high f+ value, indicating its susceptibility to nucleophilic attack.
Interactive Table: Representative Fukui Function Indices for an Indolyl Ketone Analogue
The data in this table is illustrative and based on general principles of reactivity for similar compounds, as specific data for this compound is not available.
| Atomic Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
| N1 (indole) | 0.05 | 0.10 | 0.075 |
| C2 (indole) | 0.08 | 0.25 | 0.165 |
| C3 (indole) | 0.12 | 0.05 | 0.085 |
| C=O (carbonyl C) | 0.35 | 0.02 | 0.185 |
| O (carbonyl O) | 0.15 | 0.08 | 0.115 |
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. This analysis allows for the investigation of charge distribution, hybridization, and, importantly, the stabilizing effects of electron delocalization.
Key aspects of NBO analysis include:
Natural Atomic Charges : NBO analysis provides a more chemically intuitive picture of the charge distribution compared to other methods like Mulliken population analysis. For this compound, the nitrogen atom of the indole ring and the oxygen atoms of the carbonyl and hydroxyl groups are expected to carry significant negative charges, while the hydrogen attached to the indole nitrogen and the carbonyl carbon would be positively charged.
Hybridization : The analysis details the hybridization of the atomic orbitals contributing to each bond, offering insights into the geometry and bonding characteristics.
In the context of this compound, significant delocalization is expected within the indole ring system, involving the π-orbitals. Furthermore, interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds would contribute to the molecule's stability. For instance, the delocalization of the nitrogen lone pair into the π-system of the indole ring is a key feature contributing to its aromaticity and electron-rich nature. Similarly, the interaction between the lone pairs of the carbonyl oxygen and the antibonding π* orbital of the C=O bond is a significant stabilizing factor.
Interactive Table: Representative NBO Analysis Data for an Indolyl Ketone Analogue
The data in this table is illustrative and based on general principles of NBO analysis for similar compounds, as specific data for this compound is not available.
| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) |
| LP (1) N1 (1.98e) | π* (C2-C3) (0.03e) | 55.2 |
| π (C4-C5) (1.97e) | π* (C6-C7) (0.04e) | 20.5 |
| π (C8-C9) (1.96e) | π* (C2-C3) (0.03e) | 18.9 |
| LP (2) O (carbonyl) (1.97e) | π* (C=O) (0.25e) | 30.1 |
| LP (2) O (hydroxyl) (1.98e) | σ* (C-O) (0.05e) | 5.8 |
This illustrative data highlights the significant stabilization arising from electron delocalization within the indole ring and involving the carbonyl group. The large E(2) value for the interaction between the nitrogen lone pair and the π* orbital of the C2-C3 bond underscores the strong electron-donating nature of the indole nitrogen, which profoundly influences the ring's reactivity.
Vi. Derivatization Strategies and Analogue Synthesis for Academic Exploration
Strategic Modification of the Hydroxyl Group
The secondary hydroxyl group is a prime target for functionalization, enabling the synthesis of a diverse array of derivatives with altered physicochemical properties such as lipophilicity, hydrogen bonding capability, and metabolic stability.
Ether Derivatives: The conversion of the hydroxyl group to an ether can be achieved through several established methods, most notably the Williamson ether synthesis. wikipedia.orgbyjus.commasterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide. wikipedia.orgbyjus.com For 2-hydroxy-1-(1H-indol-3-yl)propan-1-one, the reaction would proceed by first treating the compound with a strong base, such as sodium hydride (NaH), to generate the corresponding alkoxide. This intermediate then reacts with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether derivative. youtube.com It is crucial to use primary alkyl halides to minimize competing elimination reactions. byjus.commasterorganicchemistry.com
Ester Derivatives: Esterification of the hydroxyl group can be accomplished through reaction with carboxylic acids, acid chlorides, or acid anhydrides. A direct, heterogeneous aerobic oxidative esterification method has been reported for α-hydroxy ketones, utilizing a hydrotalcite-supported bimetallic catalyst (CuMn/HT) with oxygen as a green oxidant. acs.org This approach offers an environmentally benign pathway to α-keto esters. acs.org Alternatively, classic esterification methods, such as reacting the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine, can be employed. For example, reaction with acetyl chloride would yield 2-acetoxy-1-(1H-indol-3-yl)propan-1-one.
A summary of potential reagents for these transformations is provided below.
| Transformation | Reagent Class | Example Reagent | Product Functional Group |
| Etherification | Alkyl Halide | Methyl Iodide (CH₃I) | Methoxy (-OCH₃) |
| Etherification | Alkyl Halide | Ethyl Bromide (CH₃CH₂Br) | Ethoxy (-OCH₂CH₃) |
| Esterification | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Acetate (B1210297) (-OCOCH₃) |
| Esterification | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Acetate (-OCOCH₃) |
| Esterification | Carboxylic Acid | Benzoic Acid (C₆H₅COOH) | Benzoate (-OCOC₆H₅) |
This table is interactive. Click on the headers to sort the data.
The selective oxidation of the secondary hydroxyl group in this compound would yield the corresponding α-diketone, 1-(1H-indol-3-yl)propan-1,2-dione. This class of compounds is valuable for further synthetic manipulations. Several methods are effective for the oxidation of α-hydroxy ketones to α-diketones. researchgate.netnih.gov
One mild and efficient procedure utilizes a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed system with iodobenzene (B50100) dichloride as the stoichiometric oxidant. organic-chemistry.org Another approach involves the aerobic oxidation catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), using air as the oxidant. organic-chemistry.org These methods are often preferred for their high efficiency and selectivity under mild conditions.
| Oxidizing System | Key Components | Product | Reference |
| TEMPO-catalyzed | TEMPO, Iodobenzene dichloride, Pyridine | 1-(1H-indol-3-yl)propan-1,2-dione | organic-chemistry.org |
| DABCO-catalyzed | DABCO, Air | 1-(1H-indol-3-yl)propan-1,2-dione | organic-chemistry.org |
| Manganese-catalyzed | Mn(II) salt, H₂O₂ | 1-(1H-indol-3-yl)propan-1,2-dione | nih.gov |
This table is interactive. Click on the headers to sort the data.
Diversification of the Propanone Side Chain
Modifications to the three-carbon side chain can profoundly influence the molecule's steric and electronic properties.
Homologation: Homologation reactions increase the length of a carbon chain, typically by one methylene (B1212753) (-CH₂-) unit. wikipedia.orguniroma1.it While classic methods like the Arndt-Eistert synthesis are designed for carboxylic acids, analogous strategies can be envisioned starting from the ketone. nrochemistry.comorganic-chemistry.org For instance, a Wittig reaction using methoxymethylenetriphenylphosphine on the ketone (after protecting the hydroxyl group) would yield an enol ether, which upon hydrolysis would generate the homologous aldehyde. Subsequent steps would be required to re-establish the α-hydroxy ketone functionality. A more direct approach could involve nucleophilic addition of a cyanide ion to the carbonyl group, which increases the carbon chain length by one carbon and introduces a nitrile group that can be further elaborated. studymind.co.uk
Chain Shortening: Retro-synthetic analysis suggests that shorter side-chain analogues, such as 2-hydroxy-1-(1H-indol-3-yl)ethan-1-one, could be synthesized from different starting materials, for example, via the oxidation of 3-acetylindole (B1664109).
Branching Modifications: The introduction of branches, particularly at the C3 position of the propanone chain (the α-carbon to the hydroxyl group), can be achieved through various α-carbon substitution reactions. libretexts.org The hydroxyl group would first need to be protected. Then, deprotonation of the α-carbon with a strong base like lithium diisopropylamide (LDA) would generate an enolate, which can then be alkylated with an alkyl halide (e.g., methyl iodide) to introduce a branch. wikipedia.org
The propanone side chain serves as a scaffold for attaching various functional groups, including other heterocyclic rings. A known derivative, 2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-(piperidin-1-yl)propan-1-one, exemplifies the introduction of both an aromatic ring and a heterocycle at the C3 position. molport.com The synthesis of such compounds can often be achieved via a Mannich-type reaction, where indole (B1671886), an aldehyde (benzaldehyde), and a secondary amine (piperidine) condense to form the functionalized side chain. Similarly, reactions involving the replacement of a leaving group on a precursor molecule with a nucleophilic heterocycle can be employed. researchgate.net
| Derivative Name | Modification | Introduced Moieties |
| 2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-(piperidin-1-yl)propan-1-one | Substitution at C3 | Phenyl, Piperidinyl |
| 3-(1,2,4-triazol-1-yl)-1-(1H-indol-3-yl)propan-1-one (hypothetical) | Substitution at C3 (via precursor) | 1,2,4-Triazolyl |
| 3-(imidazol-1-yl)-1-(1H-indol-3-yl)propan-1-one (hypothetical) | Substitution at C3 (via precursor) | Imidazolyl |
This table is interactive. Click on the headers to sort the data.
Targeted Functionalization of the Indole Nucleus
The indole ring itself is a rich platform for derivatization, with the N-H, C2, C4, C5, C6, and C7 positions all being potential sites for modification.
N-Functionalization: The indole nitrogen can be readily alkylated or arylated. mdpi.com N-alkylation is typically achieved by deprotonating the indole with a base like sodium hydride (NaH) in a solvent such as DMF or THF, followed by the addition of an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide). mdpi.com N-arylation can be accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov
C-Functionalization:
C2-Position: While the C3 position is the most nucleophilic site in indole, functionalization at C2 is possible, especially when C3 is blocked. frontiersin.org Direct halogenation at the C2 position can be achieved on N-protected indoles that have an electron-withdrawing group on the nitrogen. organic-chemistry.orgnih.gov For instance, using an oxone-halide system allows for selective C2-chlorination or bromination. organic-chemistry.orgnih.gov The resulting 2-haloindole can then participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new carbon-carbon bonds.
C4-C7 Positions (Benzene Ring): Electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation or halogenation, can introduce functional groups onto the benzene (B151609) portion of the indole nucleus. sigmaaldrich.comorganic-chemistry.org The directing effects of the fused pyrrole (B145914) ring and the C3-acyl substituent will influence the regioselectivity of these reactions, often favoring substitution at the C5 or C6 positions. Friedel-Crafts acylation, for example, involves reacting the indole derivative with an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to introduce a new keto group onto the aromatic ring. sigmaaldrich.comnih.gov
| Position | Reaction Type | Typical Reagents | Introduced Group |
| N1 | N-Alkylation | NaH, CH₃I | Methyl (-CH₃) |
| N1 | N-Arylation | Aryl halide, Pd or Ni catalyst | Aryl group |
| C2 | Halogenation | Oxone, NaCl/NaBr (on N-protected indole) | Chloro (-Cl) or Bromo (-Br) |
| C5/C6 | Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Acetyl (-COCH₃) |
This table is interactive. Click on the headers to sort the data.
Regioselective Substitution at C2, C4, C5, C6, and C7 Positions
The functionalization of the indole nucleus at its various carbon positions is a significant area of research. Achieving regioselectivity is crucial for the systematic exploration of structure-activity relationships. For 3-acylindoles, such as the compound of interest, directing group strategies are often employed to control the position of substitution on the indole ring.
The C2 position of the indole ring, while typically less reactive than C3, can be functionalized through various methods. In the context of a 3-acylindole, palladium-catalyzed C-H activation can lead to C2-arylation, sometimes following a domino C4-arylation and subsequent migration of the C3-acyl group to the C2 position. nih.gov
The C4 position is a challenging site for functionalization due to its relative inertness. However, the presence of a carbonyl group at the C3 position can act as a directing group to facilitate C4-functionalization. nih.gov Palladium-catalyzed C-H arylation of 3-acetylindoles has been shown to yield C4-arylated products. nih.govacs.org This strategy can be extrapolated to this compound, where the ketone moiety at C3 would direct substitution to the C4 position. Similarly, ruthenium(II)-catalyzed regioselective diamidation of 3-carbonylindoles at the C4 and C5 positions has been reported. nih.gov
For the C5 and C6 positions , achieving regioselectivity can be complex. However, strategies have been developed for the direct and site-selective arylation of indoles at these positions with the use of a removable pivaloyl directing group at the C3 position. researchgate.net While not directly demonstrated on the title compound, this methodology offers a potential route for C5 and C6 functionalization.
The C7 position can be functionalized using a directing group on the indole nitrogen. For instance, an N-pivaloyl group has been shown to direct rhodium-catalyzed C-H functionalization to the C7 position. nih.gov This approach would require initial N-protection of the this compound core.
Table 1: Regioselective Functionalization Strategies for the Indole Ring
| Position | Strategy | Catalyst/Reagent | Comments |
| C2 | Domino C4-arylation/3,2-carbonyl migration | Palladium catalyst | The acyl group at C3 migrates to C2 following C4-arylation. nih.gov |
| C4 | Directing group-assisted C-H arylation | Palladium catalyst | The C3-carbonyl group directs functionalization to the C4 position. nih.govacs.org |
| C5 | Directing group-assisted C-H arylation | Copper catalyst | A removable pivaloyl group at C3 can direct arylation to C5. researchgate.net |
| C6 | Directing group-assisted C-H arylation | Copper catalyst | An N-P(O)tBu2 directing group can facilitate C6 arylation. |
| C7 | Directing group-assisted C-H functionalization | Rhodium catalyst | An N-pivaloyl directing group is crucial for high regioselectivity. nih.gov |
N1-Substitution Chemistry of the Indole Ring
The nitrogen atom of the indole ring (N1) is a common site for derivatization, allowing for the introduction of a wide array of substituents. N1-alkylation is a frequently employed strategy to modify the properties of the indole core. For 3-acylindoles, N-alkylation can be achieved under basic conditions using various alkylating agents. A straightforward procedure for the N1-alkylation of indoles involves a base-catalyzed one-pot addition to a preformed α-iminoketone. nih.gov While this method is demonstrated for generating N-1-quinoxaline-indoles, the underlying principle of base-catalyzed N-alkylation is broadly applicable.
The synthesis of N1-fluoroalkyltryptophan analogues has been reported, involving the N1-alkylation of a tryptophan derivative with a fluoroalkylating agent in the presence of a base like sodium hydride. nih.gov This highlights the feasibility of introducing functionalized alkyl chains at the N1 position of indole rings, a strategy that could be adapted for this compound.
Table 2: N1-Substitution Reactions of the Indole Ring
| Reaction Type | Reagents | Conditions | Product Type |
| N1-Alkylation | α-Iminoketones | Cesium carbonate | N-1-Substituted indoles nih.gov |
| N1-Fluoroalkylation | 1-Fluoro-2-tosyloxyethane | Sodium hydride, DMF | N1-Fluoroalkyl indoles nih.gov |
Synthesis of Hybrid Molecules Incorporating the this compound Core
The synthesis of hybrid molecules, where two or more pharmacophores are covalently linked, is a contemporary strategy in drug discovery and materials science. The this compound core can serve as a versatile scaffold for the construction of such hybrid structures.
Design and Synthesis of Indole-Heterocycle Conjugates
The conjugation of the indole moiety with other heterocyclic systems can lead to novel chemical entities with unique properties. The 3-acyl group of the core molecule is a key functional handle for such conjugations. For instance, novel indole-3-heterocycles have been designed and synthesized, demonstrating the utility of the 3-position for linking to other heterocyclic rings. nih.gov
Multicomponent reactions (MCRs) offer an efficient approach to assemble complex indole-fused heterocycles. semanticscholar.orgnih.gov These one-pot reactions can be employed to construct hybrid molecules by reacting an indole derivative, such as a 3-substituted indole, with other building blocks to form a new heterocyclic ring system attached to or fused with the indole core. A review of multi-component synthesis of indole-substituted heterocycles highlights various strategies that could be adapted for the title compound. researchgate.net For example, the 3-acetyl group can be a precursor for the synthesis of various bioactive indole alkaloids, including (5-indole)oxazole and β-carboline alkaloids. nih.gov
The synthesis of indolyl pyrroloindolines has been achieved through a cascade arylation/cyclization of indole acetamides with 3-substituted indoles, showcasing a metal-free approach to constructing complex indole-based heterocyclic systems. rsc.org This type of cascade reaction could potentially be adapted to utilize the reactivity of the this compound scaffold.
Table 3: Approaches to Indole-Heterocycle Conjugates
| Synthetic Strategy | Key Precursor | Resulting Heterocycle |
| Direct conjugation | 3-Acylindole | Indole-3-heterocycle nih.gov |
| Multicomponent reaction | Indole derivative | Indole-fused or substituted heterocycles semanticscholar.orgresearchgate.net |
| Cascade arylation/cyclization | 3-Substituted indole | Indolyl pyrroloindoline rsc.org |
Vii. Molecular Interactions and Biochemical Pathways in Research Contexts Excluding Biological/clinical Outcomes
Investigation of Molecular Recognition and Binding Mechanisms at a Chemical Level
The indole (B1671886) scaffold, a core component of 2-hydroxy-1-(1H-indol-3-yl)propan-1-one, is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. The specific arrangement of the indole ring, combined with the α-hydroxy ketone side chain at the C-3 position, dictates its molecular recognition and binding capabilities.
In model systems, the interactions of indole-containing ligands with proteins are characterized by a combination of hydrophobic and electrostatic forces. The indole ring itself frequently engages in hydrophobic interactions and π-stacking with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within protein binding pockets. researchgate.net
The functional groups of the this compound side chain are crucial for establishing specific contacts. Theoretical studies on analogous molecules containing hydroxyl (-OH) and carbonyl (C=O) groups demonstrate their capacity to act as hydrogen bond donors and acceptors, respectively. mdpi.com These groups can form hydrogen bonds with amino acid residues like arginine, leucine, and glycine. mdpi.com Furthermore, the indole nitrogen (NH) can serve as a hydrogen bond donor, contributing to the binding specificity within hydrophobic pockets. nih.govacs.org
Key interaction types for the this compound structure in model protein systems include:
Hydrogen Bonding: Involving the side chain's hydroxyl group, the ketone's oxygen, and the indole NH group.
Hydrophobic Interactions: Driven by the indole ring system within nonpolar pockets of proteins.
π-Interactions: Including π-π stacking with aromatic residues and potential π-cation/π-anion contacts. mdpi.com
Molecular docking studies on structurally related 3-acyl-indole derivatives provide insight into potential enzyme interactions. For instance, various 3-acyl-5-bromoindole derivatives have been docked against the enzyme succinate dehydrogenase (SDH), a critical component of cellular respiration, to explore their binding modes. mdpi.com These in silico analyses revealed that the indole derivatives could fit within the enzyme's active site, with calculated binding energies indicating favorable interactions. mdpi.com
In such models, the acyl linker at the C-3 position correctly orients the molecule within the active site, while substitutions on the indole ring can modulate binding affinity. The binding energy is a measure of the stability of the ligand-enzyme complex; a more negative value typically indicates a more stable interaction. mdpi.com For a series of 3-acyl-5-bromoindoles studied with SDH, binding energies were found to be significant, suggesting a strong potential for interaction. mdpi.com
Table 1: Theoretical Binding Affinities of Analogous 3-Acyl-Indole Derivatives with Model Enzymes
| Compound Type | Model Enzyme Target | Range of Binding Energies (kcal/mol) | Reference |
|---|---|---|---|
| 3-Acyl-5-bromoindoles | Succinate Dehydrogenase (SDH) | -2.18 to -4.78 (poor affinity for CYP51) | mdpi.com |
| Indole-based HIV-1 Fusion Inhibitors | Glycoprotein 41 (gp41) | Kᵢ values as low as 0.6 µM for optimized compounds | nih.govacs.org |
Role in Model Biochemical Reactions and Pathways
The structure of this compound is analogous to natural metabolites of the essential amino acid tryptophan. This similarity suggests its potential utility in studying biochemical pathways in controlled, non-living systems.
Tryptophan is metabolized through several routes, including the kynurenine and indole pathways. nih.govnih.gov These pathways produce a variety of bioactive indole-containing molecules, such as indole-3-carboxaldehyde and indole-3-propionic acid. nih.govnih.gov Due to its 3-substituted indole core, this compound can be investigated as a synthetic analogue or a potential intermediate in in vitro reconstructions of these metabolic pathways.
Research on tryptophan metabolites demonstrates that the indole core can be modified by various enzymatic and chemical processes. The presence of the 3-acyl group in the target compound makes it a substrate for studying the activity of enzymes that process indole derivatives in defined laboratory settings.
The chemical reactivity of this compound is dictated by its functional groups: the indole ring, the ketone, and the secondary alcohol. The α-hydroxy ketone moiety is a known reactive functional group. In defined chemical environments, it can potentially react with nucleophilic groups present in endogenous biomolecules like the amine groups of amino acids and peptides. Studies on the reactivity of similar hydroxy-lactam structures show they can undergo various transformations, providing a model for the potential reactivity of the hydroxyl group in the target compound. mdpi.com The indole ring itself can participate in reactions, although it is generally stable.
Structure-Interaction Relationship (SIR) Studies
Structure-Interaction Relationship (SIR) studies, which correlate a molecule's structure with its physical-chemical interactions, are essential for understanding how this compound and its derivatives might behave. Research on large libraries of indole derivatives has established several key principles. nih.govacs.org
The Indole Scaffold : The indole nucleus is the primary pharmacophore, responsible for fundamental hydrophobic and π-stacking interactions. Its N-H group is often a key hydrogen bond donor. researchgate.netnih.govacs.org
Substitution at C-3 : The C-3 position is a common point for substitution, and the nature of the side chain is critical. researchgate.net The 2-hydroxy-1-propanone chain provides specific hydrogen bonding opportunities through its hydroxyl and ketone groups, which is crucial for binding affinity and specificity.
Ring Modifications : Modifying the indole ring, for example, by adding a bromine atom at the C-5 position, has been shown to enhance interaction with certain targets. mdpi.com This highlights the role of electronic and steric factors in modulating binding.
Side Chain Modifications : Altering the length, flexibility, or functional groups of the side chain would directly impact the geometry of binding and the specific interactions formed. For instance, the presence and position of the hydroxyl group are predicted to be critical for forming stable complexes with protein targets. mdpi.com
Table 2: Summary of Structure-Interaction Relationship Principles for Indole Derivatives
| Structural Feature | Role in Molecular Interaction | Effect of Modification | Reference |
|---|---|---|---|
| Indole NH Group | Hydrogen bond donor | Alkylation (e.g., to N-CH₃) can establish whether the NH interaction is critical for binding. | nih.gov |
| Indole Ring System | Hydrophobic and π-stacking interactions | Substitution (e.g., with halogens) can alter electronic properties and enhance binding affinity. | mdpi.com |
| C-3 Acyl Side Chain | Positions functional groups for specific interactions | Changes in length or rigidity affect how the molecule fits into a binding pocket. | nih.govacs.org |
| Hydroxyl Group (-OH) | Hydrogen bond donor/acceptor | Removal or relocation would likely reduce binding affinity to targets reliant on H-bonds. | mdpi.com |
Elucidation of Specific Structural Features Influencing Molecular Interactions
The molecular structure of this compound is characterized by several key functional groups that dictate its potential molecular interactions. These include the indole ring, a hydroxyl group, and a ketone group, all of which can participate in various non-covalent interactions.
The indole nucleus , a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a prominent feature in many biologically active compounds. The indole N-H group can act as a hydrogen bond donor, a crucial interaction for the conformation and function of molecules in biological systems nih.govnih.gov. The aromatic nature of the indole ring allows for π-π stacking interactions with other aromatic systems, such as the side chains of amino acids like tryptophan, which can stabilize protein-ligand complexes nih.govmdpi.comrsc.orgmdpi.comrsc.org. The delocalization of ten π-electrons across the bicyclic system defines its aromatic character mdpi.com.
The 2-hydroxy-propan-1-one side chain introduces additional points of interaction. The hydroxyl (-OH) group is a classic hydrogen bond donor and acceptor. Specifically, in α-hydroxy ketones, intramolecular hydrogen bonding can influence the molecule's conformation and reactivity nih.gov. The carbonyl group (C=O) of the ketone is a hydrogen bond acceptor quora.comyoutube.com. The presence of these functional groups suggests that this compound can engage in a network of hydrogen bonds with biological macromolecules. For instance, in other complex molecules, hydroxyl and carbonyl groups have been observed to form hydrogen bonds with amino acid residues like Arginine and Leucine in protein binding sites mdpi.com.
The spatial arrangement of these functional groups, or the molecule's conformation , is also a critical factor in its molecular interactions. Conformational analysis helps in understanding the stability of different spatial arrangements (rotamers) which arise from rotation around single bonds lumenlearning.comchemistrysteps.com. The flexibility of the propanone side chain allows the molecule to adopt various conformations, which can influence its ability to fit into a specific binding site.
Computational Approaches to Predict and Analyze Structure-Interaction Relationships (SIRs)
Due to the absence of direct experimental data on the molecular interactions of this compound, computational methods serve as valuable tools to predict and analyze its structure-interaction relationships. These in silico techniques are widely used in medicinal chemistry to understand how a molecule's structure relates to its activity and to guide the design of new compounds.
Molecular Docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method can elucidate the binding mode and affinity of a ligand. For indole derivatives, molecular docking studies have been employed to understand their interactions with various protein targets. For example, docking studies on indole-based compounds have helped to identify key interactions with the active sites of enzymes, providing insights that correlate with experimental findings researchgate.netfrontiersin.orgnih.govmdpi.com. Such studies can reveal potential hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and protein residues mdpi.com.
Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the physicochemical properties of a series of compounds with their biological activities. 2D and 3D-QSAR models can be developed to predict the activity of new compounds. For various indole derivatives, QSAR models have been successfully built to understand the structural requirements for their activity against different targets ijpsr.comnih.goveurjchem.com. These models use molecular descriptors to quantify a molecule's properties and can guide the optimization of lead compounds mdpi.com.
To illustrate the application of QSAR, the following table presents a hypothetical 2D-QSAR model for a series of indole derivatives, highlighting the types of descriptors that could be relevant for predicting biological activity.
| Descriptor Type | Descriptor Example | Correlation with Activity |
| Electronic | Dipole Moment | Positive |
| Steric | Molar Refractivity | Negative |
| Hydrophobic | LogP | Positive |
| Topological | Wiener Index | Negative |
Pharmacophore modeling is another computational approach that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model for a set of active molecules can be used to screen large compound libraries for new potential hits. This method has been applied to indole and isatin derivatives to develop hypotheses about their antiamyloidogenic activity mdpi.comnih.gov. A pharmacophore model for a compound like this compound would likely include hydrogen bond donors and acceptors, as well as an aromatic feature.
Molecular Dynamics (MD) Simulations provide a dynamic view of the interactions between a ligand and its target protein over time. MD simulations can be used to assess the stability of a docked pose and to understand the conformational changes that may occur upon binding. For indole derivatives, MD simulations have been used to validate docking results and to provide a more detailed understanding of the binding interactions at an atomic level nih.govacs.org.
The table below shows example data that could be generated from a molecular docking and MD simulation study of a series of indole derivatives against a hypothetical protein target.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | RMSD of Ligand during MD (Å) |
| Indole Derivative 1 | -8.5 | TYR84, LYS120 | 1.2 |
| Indole Derivative 2 | -7.9 | TYR84, ASP110 | 1.5 |
| Indole Derivative 3 | -9.2 | PHE25, LYS120 | 0.9 |
These computational approaches, while not replacing experimental validation, provide powerful predictive tools to understand the molecular interactions of compounds like this compound and to guide further research.
Viii. Future Research Directions and Methodological Advances for 2 Hydroxy 1 1h Indol 3 Yl Propan 1 One
Development of Novel and Sustainable Synthetic Routes
The synthesis of 2-hydroxy-1-(1H-indol-3-yl)propan-1-one is a key area for future research, with a strong emphasis on the development of sustainable and efficient methodologies. The aim is to move beyond traditional synthetic pathways, which often involve harsh reaction conditions and the use of hazardous reagents, towards greener alternatives that offer high yields and selectivity.
Green chemistry principles are central to the future of synthesizing this compound. This involves the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions.
Biocatalysis : The use of enzymes as catalysts offers a highly selective and environmentally friendly approach to synthesis. nih.govresearchgate.net Lipases and other hydrolases could be employed for the stereoselective synthesis of chiral derivatives of this compound. nih.govacs.org Research in this area would focus on identifying and engineering enzymes with high activity and stability for the specific transformations required. nih.gov The development of one-pot, multi-enzyme cascade reactions could further enhance the efficiency and sustainability of the synthesis. rsc.org
Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. researchgate.netresearchgate.net Future research could explore the use of photocatalysts for the C-H functionalization of indole (B1671886) precursors or for the construction of the propanone side chain. acs.orgbeilstein-journals.orgacs.org This methodology could lead to novel and more direct synthetic routes to the target compound. acs.org
Microwave-Assisted Synthesis : The application of microwave irradiation can significantly accelerate reaction rates, improve yields, and reduce the formation of byproducts. Investigating microwave-assisted protocols for the key steps in the synthesis of this compound could lead to more efficient and scalable processes.
Sustainable Solvents : A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. The development of synthetic methods for this compound that are compatible with these solvents is a critical area for future investigation. rsc.orgresearchgate.net Multicomponent reactions in aqueous media, for instance, offer a promising avenue for the clean and efficient synthesis of complex indole derivatives. nih.govmdpi.com
Table 1: Comparison of Green Chemistry Methodologies for Synthesis
| Methodology | Advantages | Potential Challenges |
| Biocatalysis | High selectivity (enantio- and regioselectivity), mild reaction conditions, biodegradable catalysts. nih.gov | Enzyme stability, substrate scope, cost of enzyme production. |
| Photocatalysis | Use of renewable light energy, mild reaction conditions, access to unique reactive intermediates. researchgate.net | Catalyst cost and stability, scalability of photochemical reactions. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Specialized equipment required, potential for localized overheating. |
| Sustainable Solvents | Reduced environmental impact, improved safety, potential for simplified product isolation. rsc.org | Solubility of reactants, catalyst compatibility, reaction kinetics. |
The development of novel catalysts is crucial for achieving high selectivity and efficiency in the synthesis of this compound, particularly for the preparation of enantiomerically pure forms.
Asymmetric Catalysis : The catalytic asymmetric synthesis of chiral indole derivatives is a rapidly evolving field. nih.govfrontiersin.orgnih.gov Future research will focus on the design of new chiral ligands for metal-based catalysts and the development of novel organocatalysts to control the stereochemistry of the hydroxyl group at the 2-position of the propanone chain. mdpi.com This will be critical for investigating the biological activities of individual enantiomers.
Nanocatalysis : The use of catalytically active nanoparticles can offer advantages in terms of high surface area, enhanced reactivity, and ease of catalyst recovery and reuse. The exploration of metal nanoparticles or metal oxide nanocatalysts for key synthetic transformations could lead to more sustainable and cost-effective processes.
Dual Catalysis : Combining different catalytic modes, such as photoredox catalysis with organocatalysis or metal catalysis, can enable novel transformations that are not possible with a single catalyst system. acs.org Investigating dual catalytic approaches for the synthesis of this compound could open up new and more efficient synthetic pathways.
Innovations in Advanced Characterization Techniques
A deeper understanding of the structure, properties, and behavior of this compound at the molecular level requires the application of advanced characterization techniques.
The way in which molecules of this compound pack in the solid state can significantly influence its physical and chemical properties. High-resolution imaging techniques can provide unprecedented insights into the crystalline structure and morphology of this compound.
Single-Crystal X-ray Diffraction : This technique remains the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal. mdpi.com Future work should focus on obtaining high-quality single crystals of this compound and its derivatives to elucidate their crystal packing, hydrogen bonding networks, and other intermolecular interactions. acs.orgnih.govfigshare.com
Cryo-Electron Microscopy (Cryo-EM) : While traditionally used for biological macromolecules, advances in cryo-EM are making it an increasingly powerful tool for studying the structure of small organic molecules, particularly those that are difficult to crystallize for X-ray diffraction. This could be a valuable technique for characterizing different polymorphs or solvates of the target compound.
Atomic Force Microscopy (AFM) : AFM can be used to visualize the surface of crystals at the nanoscale, providing information about crystal growth mechanisms, defects, and surface morphology. This can be particularly useful for understanding the factors that influence crystal habit and for the rational design of crystallization processes.
To optimize synthetic processes and gain a deeper understanding of reaction mechanisms, it is essential to monitor reactions in real-time. In situ spectroscopic techniques allow for the continuous tracking of reactant consumption, intermediate formation, and product generation without the need for sampling. nih.gov
In Situ FTIR and Raman Spectroscopy : These vibrational spectroscopy techniques can provide real-time information about the changes in functional groups during a reaction. nih.gov By inserting a probe directly into the reaction vessel, it is possible to monitor the progress of the synthesis of this compound and identify key reaction intermediates. mdpi.comresearchgate.net
In Situ NMR Spectroscopy : NMR spectroscopy provides detailed structural information and can be used to monitor reaction kinetics and elucidate complex reaction pathways. The development of flow-NMR and other in situ NMR techniques will be valuable for studying the synthesis of the target compound in real-time. semanticscholar.orgipb.ptresearchgate.netnih.govnumberanalytics.com
Table 2: Advanced Characterization Techniques and Their Applications
| Technique | Information Obtained | Relevance to this compound |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, crystal packing, intermolecular interactions. mdpi.com | Understanding solid-state properties, polymorphism, and rational crystal engineering. |
| Cryo-Electron Microscopy | High-resolution structures of molecules that are difficult to crystallize. | Characterizing different solid forms and solvates. |
| Atomic Force Microscopy | Nanoscale surface morphology, crystal growth mechanisms. | Controlling crystal habit and optimizing crystallization processes. |
| In Situ FTIR/Raman Spectroscopy | Real-time monitoring of functional group changes, reaction kinetics. nih.gov | Optimizing reaction conditions and understanding reaction mechanisms. |
| In Situ NMR Spectroscopy | Detailed structural information, reaction kinetics, identification of intermediates. researchgate.net | Elucidating complex reaction pathways and optimizing synthetic routes. |
Refinement and Integration of Computational Models
Computational chemistry plays an increasingly important role in modern chemical research, providing valuable insights that complement experimental studies.
Application of Machine Learning and Artificial Intelligence in Predictive Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of molecules like this compound. These computational tools can analyze vast datasets to predict molecular properties, reaction outcomes, and potential biological activities, thereby accelerating the research and development cycle. nih.gov By learning from existing chemical reaction data, ML models can predict how novel substrates will behave in known reactions, a task categorized as reaction deployment. nih.gov
For this compound, ML algorithms could be trained on databases of indole reactions to predict its reactivity with various reagents, potential side products, and optimal reaction conditions. This predictive power can significantly reduce the number of experiments required, saving time and resources. arxiv.org Furthermore, AI can aid in retrosynthesis, identifying potential synthetic pathways to the target molecule and its derivatives. arxiv.org Advanced models can even assist in reaction discovery by identifying unprecedented synthetic methods or elucidating complex reaction mechanisms. nih.gov
The table below outlines potential applications of various ML models in the study of this compound.
| Machine Learning Model | Potential Application for this compound | Predicted Outcome |
| Random Forest (RF) | Prediction of enantioselectivity in asymmetric synthesis. nih.gov | Enantiomeric excess (ee%) for chiral derivatives. |
| Support Vector Machine (SVM) | Classification of potential biological activity based on structural features. nih.gov | Likelihood of activity against specific biological targets. |
| Graph Neural Networks (GNNs) | Prediction of physicochemical properties (e.g., solubility, boiling point). | Quantitative values for properties like logP, polar surface area. |
| Large Language Models (LLMs) | De novo design of derivatives with desired properties and retrosynthesis planning. arxiv.org | Novel molecular structures and viable synthetic routes. |
This table is generated based on data from the text.
Development of Enhanced Force Fields for Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are crucial for understanding the conformational dynamics and intermolecular interactions of molecules like this compound. The accuracy of these simulations is heavily dependent on the quality of the underlying force field, which is a set of equations and parameters that describe the potential energy of the system. uiuc.edu
Standard force fields such as AMBER, CHARMM, OPLS, and GAFF have been developed primarily for common biomolecules like proteins and nucleic acids. nih.govnih.gov While they can be parameterized for small organic molecules, their accuracy for specific scaffolds like the indole ring in this compound may be limited. Future research will require the development of enhanced, specific force field parameters for this compound to accurately model its behavior, particularly its interactions with biological macromolecules.
This involves refining parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic forces). uiuc.edu A significant advancement is the development of polarizable force fields, such as the Drude model, which account for electronic polarization, offering a more accurate physical representation of intermolecular interactions compared to traditional non-polarizable, additive force fields. nih.govmdpi.com Developing such parameters for this compound would enable more reliable predictions of its binding affinity and mode of interaction with protein targets.
The following table compares major classes of force fields relevant for future simulations.
| Force Field Class | Key Characteristics | Examples | Relevance for this compound |
| Class I (Additive) | Uses simple harmonic terms for bonds/angles and fixed partial charges. nih.govj-octa.com | AMBER, CHARMM, OPLS-AA, GAFF. nih.govnih.gov | Provides a baseline for simulations but may lack accuracy for specific electronic environments of the indole ring. |
| Class II | Includes cross-terms to account for coupling between bonds, angles, etc. j-octa.com | CFF, MMFF. nih.gov | Offers improved accuracy for molecular geometry and vibrational frequencies. |
| Polarizable | Explicitly models electronic polarizability using methods like fluctuating charges, induced dipoles, or Drude oscillators. nih.gov | AMOEBA, Drude. mdpi.com | Crucial for accurately modeling interactions in heterogeneous environments, such as a protein binding pocket. |
This table is generated based on data from the text.
Exploration of Unconventional Reactivity and Novel Transformations
The indole nucleus is a privileged scaffold in medicinal chemistry, and discovering novel ways to functionalize it is a continuous goal. For this compound, future research will likely move beyond classical indole chemistry to explore unconventional reactivity.
One promising area is the catalytic asymmetric dearomatization (CADA) of the indole ring. acs.org This strategy transforms the planar aromatic indole into a three-dimensional indoline (B122111) structure, which is often of great interest for drug discovery. acs.org Visible-light-induced dearomatization reactions, for instance, could provide a mild and efficient pathway to novel chiral 2,3-disubstituted indolines starting from precursors related to this compound. acs.org
Another avenue involves leveraging the ketone functionality. While classical reactions like aldol (B89426) condensation and Michael additions are known, novel transition-metal-catalyzed reactions could unlock new transformations. researchgate.netresearchgate.net For example, palladium-catalyzed tandem reactions or cyclizations could be employed to construct more complex heterocyclic systems fused to the indole core. organic-chemistry.orgnih.gov The development of methods for C-H activation at the indole ring, catalyzed by metals like cobalt, could also enable direct and atom-economical functionalization at positions that are otherwise difficult to access. organic-chemistry.org
Design of Chemically-Oriented Probes for Investigating Specific Chemical or Biochemical Systems
Designing chemical probes based on the this compound scaffold could provide powerful tools for chemical biology. A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing for the study of that target's function in a cellular or in vivo context. nih.gov
The design of an effective probe involves several key steps. First, the core scaffold, in this case, this compound, would be systematically modified to optimize potency and selectivity for a target of interest. This process often involves creating a small library of analogues and screening them for activity. nih.gov
Once a potent and selective ligand is identified, it can be further modified to create a functional probe. This may involve incorporating a "reporter" tag, such as a fluorescent group or a biotin (B1667282) handle, to allow for visualization or isolation of the target protein. Alternatively, a photoreactive group could be introduced to create a photo-affinity probe, which upon irradiation forms a covalent bond with its target, enabling unambiguous target identification. The development of "turn-on" chemosensors, which exhibit a change in a physical property like fluorescence upon binding to a specific ion or molecule, represents another sophisticated application. researchgate.net Such probes derived from this compound could be invaluable for studying specific biological pathways or validating new drug targets.
Q & A
Basic Research Questions
Q. What synthetic routes are available for 2-hydroxy-1-(1H-indol-3-yl)propan-1-one, and how is its purity validated?
- Methodology : Multi-step organic synthesis is typically employed, such as Friedel-Crafts acylation of indole derivatives followed by hydroxylation. For example, brominated analogs (e.g., 2-bromo derivatives) can be synthesized using reagents like phenyltrimethylammonium tribromide (PTT) in THF .
- Characterization : Confirm purity via HPLC and FTIR. Structural validation requires H/C NMR, HR-MS for molecular mass confirmation, and X-ray crystallography (using SHELX for refinement) .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Key Techniques :
- NMR : Assign signals for the indole NH (δ ~10-12 ppm), carbonyl (C=O, δ ~190-210 ppm), and hydroxy proton (δ ~1-5 ppm, broad).
- IR : Identify C=O stretching (~1675 cm) and O-H/N-H vibrations (~3200-3400 cm) .
- X-ray Crystallography : SHELX software refines crystal structures, with validation via R-factor and displacement parameter analysis .
Q. What storage conditions are recommended to maintain its stability?
- Guidelines : Store in airtight containers under inert gas (N/Ar) at –20°C to prevent oxidation. Avoid light exposure (use amber glass) and moisture (desiccants). Similar indole ketones degrade via hydrolysis or photochemical reactions, necessitating empirical stability testing .
Advanced Research Questions
Q. How can computational docking studies predict the biological activity of this compound?
- Approach : Use programs like GOLD (Genetic Optimization for Ligand Docking) to model ligand-protein interactions. The hydroxy and carbonyl groups may form hydrogen bonds with active-site residues. Validate predictions with in vitro assays (e.g., enzyme inhibition) .
- Limitations : Docking accuracy depends on force field parameters and solvent effects. Explicit water displacement during binding must be modeled .
Q. How to resolve contradictions in crystallographic data for this compound?
- Validation Steps :
Cross-validate unit cell parameters using SHELXL refinement.
Check for twinning or disorder using PLATON (ADDSYM function).
Compare experimental bond lengths/angles with CSD (Cambridge Structural Database) averages for indole derivatives .
Q. What strategies optimize synthesis yield while minimizing by-products?
- Optimization :
- Solvent Choice : Use anhydrous THF or DMF to reduce side reactions.
- Catalysts : Lewis acids (e.g., AlCl) improve acylation efficiency.
- Temperature Control : Low temperatures (–78°C) suppress indole polymerization .
Q. How does the hydroxy group influence reactivity in biological systems?
- Mechanistic Insights : The hydroxy group enhances hydrogen-bonding capacity, potentially increasing binding affinity to targets like serotonin receptors. However, it may also reduce blood-brain barrier penetration due to higher polarity. Comparative studies with non-hydroxylated analogs (e.g., 1-(1H-indol-3-yl)propan-1-one) are recommended .
Q. What challenges arise in achieving high-resolution crystal structures?
- Challenges : Poor crystal quality due to hygroscopicity or polymorphism.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
